molecular formula C19H18N4O2 B4261032 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B4261032
M. Wt: 334.4 g/mol
InChI Key: QVIIVFHAOCKSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. IMD-0354 has been found to have anti-inflammatory properties and has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action

5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one inhibits the activity of the NF-κB pathway by targeting the inhibitor of κB kinase (IKK) complex. This complex is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins, which normally inhibit the activity of the NF-κB transcription factor. By inhibiting the activity of the IKK complex, 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one prevents the degradation of IκB proteins and thereby inhibits the activity of the NF-κB pathway.
Biochemical and Physiological Effects:
5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have anti-inflammatory properties in a variety of in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to various stimuli. In addition, 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is its specificity for the IKK complex. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the NF-κB pathway. However, one limitation of 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the potential therapeutic applications of 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in various diseases, including cancer and inflammatory diseases. Finally, there is a need for further research on the mechanism of action of 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its effects on the NF-κB pathway.

Scientific Research Applications

5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to inhibit the activity of the NF-κB pathway. This pathway plays a critical role in the regulation of immune and inflammatory responses. Inhibition of this pathway has been shown to have potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

3-(1H-indol-3-ylmethyl)-4-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-15-6-4-5-13(9-15)12-23-18(21-22-19(23)24)10-14-11-20-17-8-3-2-7-16(14)17/h2-9,11,20H,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIIVFHAOCKSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=NNC2=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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